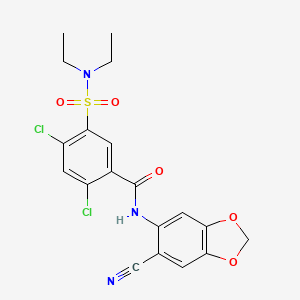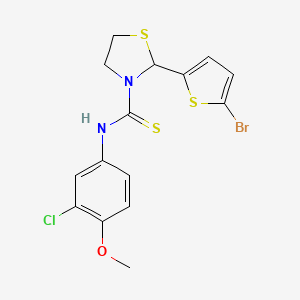![molecular formula C18H15Cl2N3O2S B11077046 (2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077046.png)
(2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of chlorophenyl groups, an imino group, a thiazinane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: This step involves the cyclization of a suitable precursor to form the thiazinane ring. The reaction conditions often include the use of a base and a solvent such as dichloromethane.
Introduction of the Chlorophenyl Groups: Chlorophenyl groups are introduced through nucleophilic substitution reactions. Reagents such as chlorobenzene derivatives and a strong base like sodium hydride are commonly used.
Formation of the Imino Group: The imino group is introduced through a condensation reaction between an amine and an aldehyde or ketone. This step may require the use of a dehydrating agent to drive the reaction to completion.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative such as an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
- (2Z)-N-(2-CHLOROPHENYL)-2-[(2-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
Uniqueness
(2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is unique due to the specific positioning of the chlorophenyl groups and the imino group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C18H15Cl2N3O2S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-23-16(24)10-15(17(25)21-13-6-2-4-11(19)8-13)26-18(23)22-14-7-3-5-12(20)9-14/h2-9,15H,10H2,1H3,(H,21,25) |
InChI Key |
UBBYNBQXHGFSKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076967.png)
![Methyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate](/img/structure/B11076975.png)




![Ethyl 1,8-bis(4-bromophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate](/img/structure/B11076999.png)
![(6E)-2-(3,4-diethoxybenzyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11077005.png)
![11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077009.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11077021.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11077037.png)
![2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide](/img/structure/B11077042.png)
